molecular formula C25H21N5O3S B3884360 methyl 4-[(E)-(2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate

methyl 4-[(E)-(2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate

Cat. No.: B3884360
M. Wt: 471.5 g/mol
InChI Key: IGWGUNNBLIIWQN-WGOQTCKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(E)-(2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate is a heterocyclic compound featuring:

  • A sulfanyl acetyl bridge connecting the triazole and hydrazone moieties.
  • A methyl benzoate terminal group, influencing solubility and steric bulk.

This structure is designed to exploit the bioactivity of 1,2,4-triazoles, particularly through the –N–C–S motif, which is associated with antimicrobial and antitumor properties .

Properties

IUPAC Name

methyl 4-[(E)-[[2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]hydrazinylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O3S/c1-33-24(32)20-14-12-18(13-15-20)16-26-27-22(31)17-34-25-29-28-23(19-8-4-2-5-9-19)30(25)21-10-6-3-7-11-21/h2-16H,17H2,1H3,(H,27,31)/b26-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWGUNNBLIIWQN-WGOQTCKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-(2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydrotriazole derivative.

    Substitution: Nucleophilic substitution reactions can occur at the ester or triazole ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydrotriazole derivatives.

Scientific Research Applications

Methyl 4-[(E)-(2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to form complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-[(E)-(2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate involves its interaction with molecular targets, such as enzymes and receptors. The triazole ring and sulfanyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Variations in the Triazole Core Substituents

The substituents on the triazole ring significantly alter electronic and steric properties:

Compound Triazole Substituents Key Structural Differences
Target Compound 4,5-Diphenyl High aromaticity; strong π-π interactions
(MFCD01841538) 4-(4-Methylphenyl), 5-(4-Methoxyphenyl) Electron-donating groups enhance solubility; methoxy may increase metabolic stability
(488730-76-3) 4-(4-Methylphenyl), 5-(4-Methoxyphenyl) Similar to but with a diethylamino group on the hydrazone, altering polarity

Modifications in the Hydrazone Linker and Terminal Groups

The hydrazone linker and terminal groups influence molecular conformation and bioavailability:

Compound Hydrazone Substituent Terminal Group Impact on Properties
Target Compound Benzoate methyl ester Methyl benzoate Moderate lipophilicity; ester hydrolysis susceptibility
(306756-02-5) 4-Ethylphenyl Hydrazide Increased hydrogen bonding potential; reduced steric hindrance
(MFCD01588494) Quinazolinone core (replaces triazole) Methyl benzoate Altered π-stacking due to fused quinazolinone ring; potential kinase inhibition

Heterocycle Replacement: Triazole vs. Quinazolinone

Replacing the triazole with a quinazolinone ( ) introduces a fused bicyclic system, reducing planarity but enhancing hydrogen bonding via the carbonyl group. This modification may shift biological targets, as quinazolinones are known for kinase inhibition .

Bioactivity Correlations

  • The –N–C–S motif in triazole derivatives (Target, –4, 6 ) is critical for antimicrobial activity .
  • Substitutions like methoxy or methyl groups ( ) improve metabolic stability compared to the diphenyl variant .

Structural Similarity Analysis

Using graph-based methods ( ), the target compound shares <60% similarity with analogs due to divergent substituents. For example:

  • (quinazolinone) shows <40% similarity due to core heterocycle differences .
  • (ethylphenyl hydrazide) achieves ~70% similarity, highlighting conserved hydrazone and triazole features .

Data Tables

Table 1: Structural Features of Analogs

Compound (Source) Triazole Substituents Hydrazone Group Terminal Group Bioactivity Notes
Target Compound 4,5-Diphenyl Benzoate methyl ester Methyl benzoate Antimicrobial focus
(306756-02-5) 4,5-Diphenyl 4-Ethylphenyl Hydrazide Enhanced solubility
(MFCD01841538) 4-MePh, 5-OMePh Benzoate methyl ester Methyl benzoate Metabolic stability
(MFCD01588494) Quinazolinone core Benzoate methyl ester Methyl benzoate Kinase inhibition

Table 2: Similarity Metrics (Tanimoto Coefficient, Tc)

Compound Pair Tc (MACCS) Tc (ECFP4) Notes
Target vs. 0.68 0.72 High similarity in triazole core
Target vs. 0.35 0.41 Low similarity due to heterocycle swap

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-[(E)-(2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate
Reactant of Route 2
Reactant of Route 2
methyl 4-[(E)-(2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.